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Compound of Interest

Compound Name: 5-Fluoro-2-methyl-4-nitroaniline

Cat. No.: B1359261

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methyl-4-nitroaniline is an aromatic amine derivative with potential applications in
medicinal chemistry and materials science. Its structural features, including a fluorinated and
nitrated benzene ring, make it a valuable building block for the synthesis of more complex
molecules. A thorough understanding of its spectroscopic properties is crucial for its
identification, characterization, and quality control in research and development settings. This
technical guide provides a summary of available spectroscopic data and outlines the general
experimental protocols for acquiring such data.

Spectroscopic Data Summary

Comprehensive experimental spectroscopic data for 5-Fluoro-2-methyl-4-nitroaniline is not
readily available in publicly accessible databases. The following tables are therefore presented
as a template for the type of data that would be collected for the complete characterization of
this compound. The predicted values are based on established principles of NMR, IR, and
mass spectrometry for structurally similar aromatic compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
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1H NMR (Proton NMR)

Solvent CDClIs or DMSO-ds
Frequency 400 MHz

Chemical Shift (d) ppm Multiplicity
~7.5-8.0 s (singlet)
~6.8-7.2 d (doublet)
~4.0-5.0 br s (broad singlet)
~2.2-25 s (singlet)

13C NMR (Carbon-13 NMR)

Solvent CDCls or DMSO-ds
Frequency 100 MHz

Chemical Shift (d) ppm Assignment

~150 - 160 (d, JC-F = 240-250 Hz) C-F

~145 - 150 C-NO2

~135 - 140 C-NH:z

~120 - 130 (d, JC-F = 20-30 Hz)

C-C-F (ortho)

~115 - 125 (d, JC-F = 5-10 Hz)

C-C-C-F (meta)

~110 - 120

Aromatic CH

~15-20

-CHs

Table 2: Infrared (IR) Spectroscopy Data (Predicted)
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Wavenumber (cm~?) Intensity Vibrational Mode
3300 - 3500 Medium-Strong N-H stretch (amine)
1590 - 1620 Strong N-H bend (amine)
1500 - 1550 Strong Asymmetric NOz2 stretch
1330 - 1370 Strong Symmetric NOz2 stretch
1200 - 1300 Strong C-N stretch (aromatic amine)
1000 - 1200 Strong C-F stretch
800 - 900 Strong C-H out-of-plane bend
(aromatic)

Table 3: Mass Spectrometry (MS) Data (Predicted)

Technique Electron lonization (EI)

Molecular lon (M*) m/z 170.05

155 ([M-CHs]*), 140 ([M-NOJ*), 124 ([M-NO2]*),

Key Fragmentation lons (m/z) 95 77

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of the
spectroscopic data presented above. These protocols are intended to serve as a guide and
may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of 5-Fluoro-2-methyl-4-nitroaniline in
0.5-0.7 mL of a deuterated solvent (e.g., CDCIs or DMSO-de) in a standard 5 mm NMR tube.
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Ensure the sample is fully dissolved.

e Instrument Setup:
o Spectrometer: A 400 MHz or higher field NMR spectrometer.
o Probe: A broadband or inverse-detection probe.
o Temperature: Set to a standard temperature, typically 298 K.
e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a
relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

o The number of scans can be adjusted to achieve an adequate signal-to-noise ratio
(typically 8-16 scans).

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a
relaxation delay of 2-5 seconds.

o Alarger number of scans (e.g., 1024 or more) is typically required due to the lower natural
abundance of 13C.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the chemical shifts to
the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:
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o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the solid 5-Fluoro-2-methyl-4-nitroaniline sample directly onto
the ATR crystal (e.g., diamond or germanium).

o Apply pressure using the instrument's pressure clamp to ensure good contact between the
sample and the crystal.

e Instrument Setup:
o Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
o Accessory: An ATR accessory.

o Data Acquisition:
o Collect a background spectrum of the empty, clean ATR crystal.
o Collect the sample spectrum.
o Typically, 16-32 scans are co-added at a resolution of 4 cm~1.

o Data Processing: The software automatically ratios the sample spectrum to the background
spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For a solid sample like 5-Fluoro-2-methyl-4-nitroaniline, a direct insertion probe (DIP) is
commonly used.

e lonization:

o Technique: Electron lonization (El) is a common method for small organic molecules.
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o Energy: Use a standard electron energy of 70 eV.
e Mass Analysis:
o Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

o Scan Range: Set the mass-to-charge (m/z) scan range to cover the expected molecular
weight and fragment ions (e.g., m/z 40-300).

» Data Acquisition and Processing: The instrument's software will record the mass spectrum,
displaying the relative abundance of ions at different m/z values.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound such as 5-Fluoro-2-methyl-4-nitroaniline.
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Caption: Logical workflow for the spectroscopic characterization of a chemical compound.

Conclusion

While specific, experimentally verified spectroscopic data for 5-Fluoro-2-methyl-4-nitroaniline
remains elusive in the public domain, this guide provides a framework for its characterization.
The predicted data, based on the analysis of similar structures, offers a valuable reference for
researchers. The detailed experimental protocols serve as a practical guide for obtaining high-
quality spectroscopic data, which is essential for the unambiguous identification and further
application of this compound in scientific research and drug development.

 To cite this document: BenchChem. [Spectroscopic Profile of 5-Fluoro-2-methyl-4-
nitroaniline: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1359261#spectroscopic-data-of-5-fluoro-2-methyl-4-
nitroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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